molecular formula C13H17N3O5S B255124 N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide

N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide

Katalognummer B255124
Molekulargewicht: 327.36 g/mol
InChI-Schlüssel: IRPICCSOOMTUQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide, also known as Compound 1, is a small molecule that has been synthesized and studied for its potential therapeutic applications. This compound has shown promising results in scientific research, particularly in the field of cancer treatment.

Wirkmechanismus

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 is not fully understood, but it is believed to target several cellular pathways involved in cancer progression. Specifically, N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death. Additionally, N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 has been shown to inhibit the activity of protein kinase C, an enzyme that is overexpressed in many cancer cells.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 has been shown to have several biochemical and physiological effects. In addition to its effects on cancer cells, N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 has been shown to inhibit the growth of certain bacteria and fungi. Furthermore, N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 is its ability to inhibit the growth of various cancer cell lines. This makes it a promising compound for further research into cancer treatment. However, one limitation of N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 to minimize toxicity while maximizing therapeutic efficacy.

Zukünftige Richtungen

There are several potential future directions for research on N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1. One area of interest is the development of analogs of N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 with improved properties, such as increased potency or decreased toxicity. Additionally, further studies are needed to determine the optimal dosage and administration of N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 in animal models and human clinical trials. Finally, the potential use of N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 in combination with other cancer therapies, such as chemotherapy or radiation therapy, should be explored.

Synthesemethoden

The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 involves several steps, including the reaction of 4-nitro-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylmorpholine and 3-methyl-1,2,4-thiadiazolidine-1,1-dioxide to form N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1. The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 has been optimized to improve yield and purity, making it a viable compound for further research.

Wissenschaftliche Forschungsanwendungen

N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 has been studied extensively for its potential use in cancer treatment. In vitro studies have shown that N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Eigenschaften

Produktname

N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide

Molekularformel

C13H17N3O5S

Molekulargewicht

327.36 g/mol

IUPAC-Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-4-(methylamino)-3-nitrobenzamide

InChI

InChI=1S/C13H17N3O5S/c1-14-11-4-3-9(7-12(11)16(18)19)13(17)15(2)10-5-6-22(20,21)8-10/h3-4,7,10,14H,5-6,8H2,1-2H3

InChI-Schlüssel

IRPICCSOOMTUQO-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2)[N+](=O)[O-]

Kanonische SMILES

CNC1=C(C=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.